molecular formula C24H24IN3O2 B10778530 6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B10778530
M. Wt: 513.4 g/mol
InChI Key: QNURTFDBHAQRSI-OAHLLOKOSA-N
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Description

5-Hydroxyeicosatetraenoic acid, commonly known as HETE-5(S), is a metabolite of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. HETE-5(S) is produced by various cell types in humans and other animals and plays a role in inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

HETE-5(S) is synthesized through the oxygenation of arachidonic acid by the enzyme 5-lipoxygenase. The process involves the formation of a hydroperoxide intermediate, which is then reduced to form HETE-5(S) . The synthetic route can be summarized as follows:

  • Arachidonic acid is oxygenated by 5-lipoxygenase to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
  • 5-HPETE is then reduced to form HETE-5(S).

Industrial Production Methods

Industrial production of HETE-5(S) typically involves the use of biocatalysts, such as enzymes, to facilitate the oxygenation and reduction reactions. The process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

HETE-5(S) undergoes various chemical reactions, including:

    Oxidation: HETE-5(S) can be further oxidized to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE).

    Reduction: The hydroperoxide intermediate (5-HPETE) can be reduced to form HETE-5(S).

    Substitution: HETE-5(S) can participate in substitution reactions with other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and enzymes such as 5-lipoxygenase.

    Reduction: Reducing agents include enzymes like glutathione peroxidase.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

HETE-5(S) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of eicosanoids and their derivatives.

    Biology: Investigated for its role in cell signaling, particularly in inflammatory and immune responses.

    Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry

Mechanism of Action

HETE-5(S) exerts its effects primarily by binding to and activating specific G protein-coupled receptors, such as the oxoeicosanoid receptor 1 (OXER1). This activation triggers a cascade of intracellular signaling pathways, leading to various cellular responses, including the production of inflammatory mediators, chemotaxis, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HETE-5(S)

HETE-5(S) is unique due to its specific role in activating the oxoeicosanoid receptor 1 (OXER1) and its potent effects on inflammatory and immune responses. While other hydroxyeicosatetraenoic acids share similar pathways, HETE-5(S) has distinct biological activities and potency .

Properties

Molecular Formula

C24H24IN3O2

Molecular Weight

513.4 g/mol

IUPAC Name

(4R)-3-[4-[[2-[(3-iodophenyl)methyl]-3-oxocyclohexen-1-yl]amino]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C24H24IN3O2/c1-15-12-23(30)27-28-24(15)17-8-10-19(11-9-17)26-21-6-3-7-22(29)20(21)14-16-4-2-5-18(25)13-16/h2,4-5,8-11,13,15,26H,3,6-7,12,14H2,1H3,(H,27,30)/t15-/m1/s1

InChI Key

QNURTFDBHAQRSI-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CCC3)CC4=CC(=CC=C4)I

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CCC3)CC4=CC(=CC=C4)I

Origin of Product

United States

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